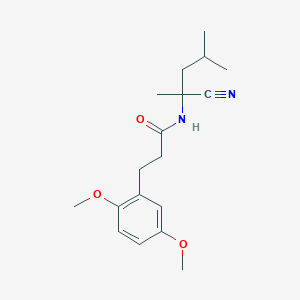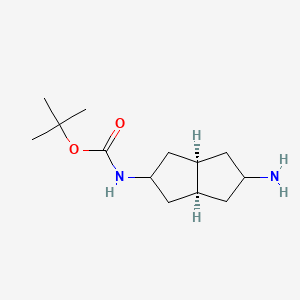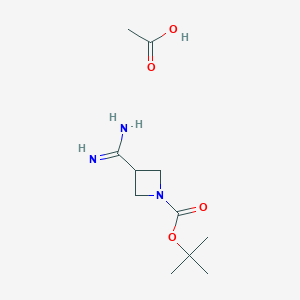
N-(1-cyano-1,3-dimethylbutyl)-3-(2,5-dimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,3-dimethylbutyl)-3-(2,5-dimethoxyphenyl)propanamide (commonly known as U-47700) is a synthetic opioid that has gained significant attention in recent years due to its potent analgesic effects. This compound was first synthesized in the 1970s by Upjohn, a pharmaceutical company, as part of their research into the development of new pain medications. Since then, U-47700 has been studied extensively for its potential use in the treatment of chronic pain and other medical conditions.
Mecanismo De Acción
U-47700 acts on the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids on pain perception. When U-47700 binds to this receptor, it activates a cascade of signaling pathways that ultimately result in the inhibition of pain signals in the brain. This mechanism of action is similar to that of other opioids such as morphine and fentanyl.
Biochemical and Physiological Effects
U-47700 has been shown to have a number of biochemical and physiological effects in animal studies. In addition to its analgesic effects, U-47700 has been found to have sedative and anxiolytic effects, as well as the potential to induce respiratory depression at high doses. U-47700 has also been shown to have a high affinity for the mu-opioid receptor, which may contribute to its potent analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of U-47700 is its potency, which allows for the use of lower doses in animal studies. Additionally, U-47700 has a longer duration of action than other opioids, which may make it a useful medication for the treatment of chronic pain. However, U-47700 has also been found to have a high potential for abuse and dependence, which may limit its usefulness as a pain medication.
Direcciones Futuras
There are several potential future directions for research on U-47700. One area of interest is the development of new pain medications based on the structure of U-47700. Additionally, further research is needed to better understand the potential risks associated with U-47700, particularly with regard to its potential for abuse and dependence. Finally, studies are needed to determine the safety and efficacy of U-47700 in human clinical trials, which will be critical for determining its potential use as a pain medication.
Métodos De Síntesis
The synthesis of U-47700 involves the reaction of 3,4-dichloro-N-(1-cyano-1,3-dimethylbutyl)benzamide with 2,5-dimethoxyphenylmagnesium bromide in the presence of a palladium catalyst. The resulting compound is then hydrolyzed to yield U-47700. This synthesis method has been well-documented in the scientific literature and has been replicated by several research groups.
Aplicaciones Científicas De Investigación
U-47700 has been extensively studied for its potential use as a pain medication. In animal studies, U-47700 has been shown to be a potent analgesic, with a similar efficacy to other opioids such as morphine. Additionally, U-47700 has been found to have a longer duration of action than other opioids, making it a potentially useful medication for the treatment of chronic pain.
Propiedades
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-3-(2,5-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13(2)11-18(3,12-19)20-17(21)9-6-14-10-15(22-4)7-8-16(14)23-5/h7-8,10,13H,6,9,11H2,1-5H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBAGKFEUSKEIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CCC1=C(C=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide](/img/structure/B2410586.png)

![3-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2410589.png)
![N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide](/img/structure/B2410590.png)
![4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2410592.png)
![2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2410594.png)


![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2410598.png)



![2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410606.png)
![2-Methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one](/img/structure/B2410607.png)